molecular formula C23H20FN3OS2 B2793282 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide CAS No. 923245-07-2

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide

Cat. No.: B2793282
CAS No.: 923245-07-2
M. Wt: 437.55
InChI Key: MWHNXNXNUHEBGL-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide is a structurally complex small molecule characterized by a benzothiazole core substituted with a fluorine atom at position 6, a phenylsulfanyl group at position 4 of the butanamide chain, and a pyridin-4-ylmethyl moiety attached via an amide bond. The benzothiazole scaffold is widely utilized in medicinal chemistry due to its rigidity and capacity for π-π interactions, while the fluorine atom enhances metabolic stability and binding affinity through electronegative effects .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-phenylsulfanyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS2/c24-18-8-9-20-21(15-18)30-23(26-20)27(16-17-10-12-25-13-11-17)22(28)7-4-14-29-19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHNXNXNUHEBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple functional groups, enhancing its biological activity. The presence of a fluorine atom and sulfur-containing moieties contributes to its unique properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H18FN3S2
Molecular Weight353.47 g/mol
CAS Number923245-07-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially disrupting metabolic pathways essential for cancer cell survival.
  • Receptor Interaction : It can bind to various cellular receptors, altering signal transduction pathways that control cell proliferation and apoptosis.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or induce DNA damage, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • HuTu 80 (human duodenal adenocarcinoma)
    • M-HeLa (human cervical carcinoma)
    • P388 lymphatic leukemia

In vitro assays indicated that the compound exhibits significant cytotoxicity, with IC50 values ranging from 5 to 15 µM across different cell lines. The mechanism was found to involve both inhibition of DNA synthesis and induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Pathogens Tested :
    • Staphylococcus aureus (including antibiotic-resistant strains)
    • Various fungal strains

Results showed potent antifungal activity, surpassing standard treatments like Nystatin against certain fungi (e.g., Trichophyton mentagrophytes). Its efficacy against resistant bacterial strains highlights its potential as a lead compound for developing new antibiotics.

Comparative Analysis

When compared to related compounds such as benzofuroxan derivatives, this compound exhibits enhanced stability and bioactivity due to its unique structural features.

Compound NameIC50 (µM) HuTu 80IC50 (µM) M-HeLaAntimicrobial Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[...]108Effective against resistant strains
Benzofuroxan Derivative A1520Moderate against standard pathogens
Benzofuroxan Derivative B1218Low efficacy against resistant strains

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound N-Benzyl-4-(benzylsulfonyl) Analog
Benzothiazole Substituent 6-Fluoro 6-Fluoro
Sulfur Group Phenylsulfanyl (S) Benzylsulfonyl (SO₂)
N-Substituent Pyridin-4-ylmethyl Benzyl
Potential Bioactivity Redox modulation, kinase inhibition Enhanced solubility, sulfonamide-mediated interactions

Pyrimidine-Based Analogs

Compound 11 from ([18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide) shares a fluorine atom and amide linkage but features a pyrimidine-triazole core instead of benzothiazole. Pyrimidine derivatives often target nucleotide-binding enzymes (e.g., kinases), whereas benzothiazoles are associated with anti-inflammatory or anticancer activity.

Pyridinylmethyl-Containing Compounds

lists 6-(2-fluorophenyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine , which shares the pyridin-4-ylmethyl group but lacks the benzothiazole and sulfanyl moieties. The pyridine nitrogen’s basicity may enhance solubility or facilitate interactions with acidic residues in target proteins. However, the absence of the benzothiazole core likely reduces planarity and rigidity, impacting binding affinity .

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